molecular formula C21H24N2O3 B1212131 Vobasine CAS No. 2134-83-0

Vobasine

Cat. No. B1212131
CAS RN: 2134-83-0
M. Wt: 352.4 g/mol
InChI Key: TYPMTMPLTVSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vobasine is a natural product found in Tabernaemontana amygdalifolia, Tabernaemontana bufalina, and other organisms with data available.

Scientific Research Applications

Cytotoxic Applications

Vobasine alkaloids, isolated from the stem-bark extract of Malayan Tabernaemontana, have shown appreciable cytotoxicity toward KB cells, suggesting potential applications in cancer research. The study highlights the isolation of new indole alkaloids comprising vobasine and their cytotoxic properties, which could be leveraged for developing anticancer therapies (Sim et al., 2014).

Antimycobacterial Activity

Research on compounds derived from Voacanga africana has led to the discovery of trimeric vobasine-aspidosperma-aspidosperma alkaloids with potent antimycobacterial activity. This finding opens up new avenues for the development of antimycobacterial agents, especially considering the compounds' significant activity without discernible cytotoxic effects (Fouotsa et al., 2021).

Anti-Onchocercal Activity

A study on the stem bark of Voacanga africana identified compounds with anti-onchocercal activity, which is crucial for developing new treatments against onchocerciasis, a parasitic disease caused by Onchocerca volvulus. The research highlights the potential of vobasine-derived compounds as leads for antifilarial drug development, supporting the traditional use of Voacanga africana in treating human onchocerciasis (Babiaka et al., 2020).

properties

CAS RN

2134-83-0

Product Name

Vobasine

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3

InChI Key

TYPMTMPLTVSOBU-UHFFFAOYSA-N

SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

Canonical SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

synonyms

vobasine
vobasine hydrochloride
vobasine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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